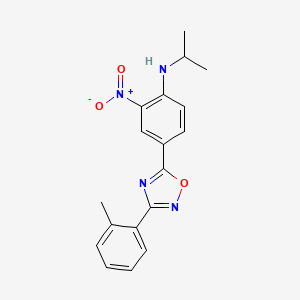
N-isopropyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as INOTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of organic compounds called nitroanilines, which have a wide range of applications in various fields, including medicine, agriculture, and industry. INOTA has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of INOTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. INOTA has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication. In addition, INOTA has been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The anticancer activity of INOTA is thought to be mediated through the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
INOTA has been shown to have several biochemical and physiological effects on cells. It has been reported to induce oxidative stress and DNA damage in bacteria, leading to cell death. INOTA has also been found to inhibit the production of reactive oxygen species (ROS) in cells, which can contribute to its anti-inflammatory activity. Furthermore, INOTA has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INOTA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activities at relatively low concentrations, making it a cost-effective candidate for drug development. However, INOTA has some limitations for use in laboratory experiments. It is a highly toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on INOTA. One area of interest is the development of new antimicrobial agents based on INOTA. Another potential application is the use of INOTA as a lead compound for the development of new anti-inflammatory and anticancer drugs. Further research is needed to elucidate the mechanism of action of INOTA and to identify its molecular targets in cells. Additionally, the toxicity and pharmacokinetics of INOTA need to be studied in more detail to assess its potential for clinical use.
Métodos De Síntesis
INOTA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of o-toluidine with nitric acid to form 2-nitro-o-toluidine. This intermediate compound is then reacted with isopropylamine and 1,2,4-oxadiazole-5-carboxylic acid to yield INOTA. The synthesis of INOTA is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
INOTA has been extensively studied for its potential biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties. Several studies have reported that INOTA exhibits potent antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. INOTA has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, INOTA has shown promising anticancer activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)19-15-9-8-13(10-16(15)22(23)24)18-20-17(21-25-18)14-7-5-4-6-12(14)3/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYVDXOQRDGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

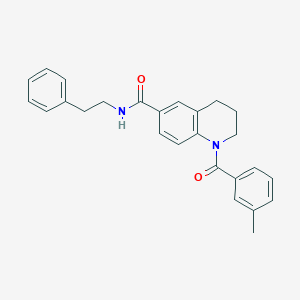
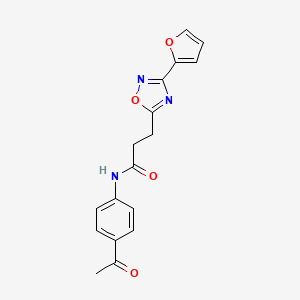
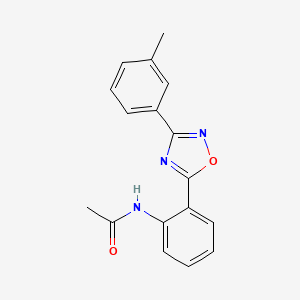
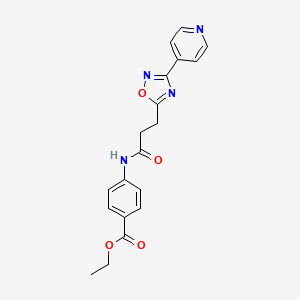
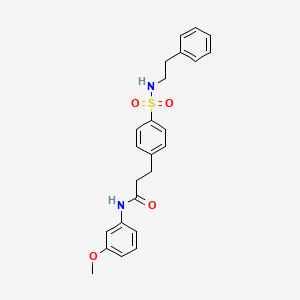
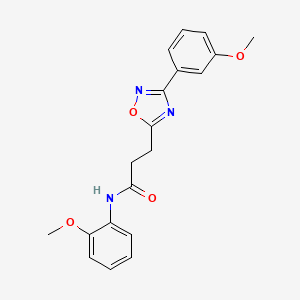
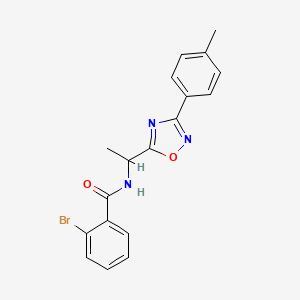
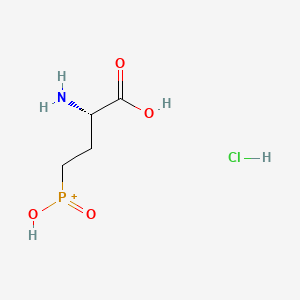
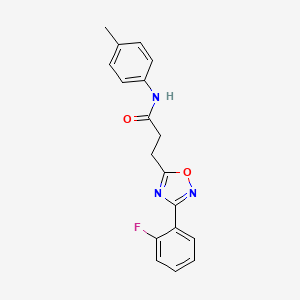
![2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7720812.png)
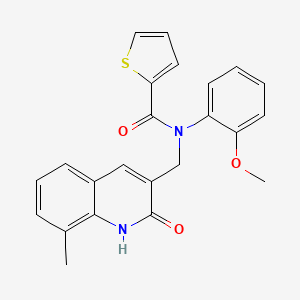
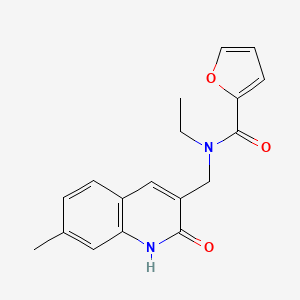
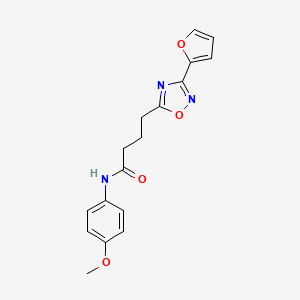
![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)